3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid
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Overview
Description
3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H14BrNO5S and a molecular weight of 400.24 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonamide group attached to a benzoic acid core. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Sulfonation: The sulfonation of the brominated intermediate to introduce the sulfonamide group.
Coupling: The coupling of the sulfonated intermediate with benzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. standard organic synthesis techniques involving bromination, sulfonation, and coupling reactions are employed.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research focused on enzyme inhibition and drug development .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid
- 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzenesulfonamide
- 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]phenylacetic acid
Uniqueness
3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid is unique due to the specific combination of functional groups it possesses. The presence of the bromine atom, ethoxy group, and sulfonamide group provides distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-2-22-14-7-6-11(9-13(14)16)17-23(20,21)12-5-3-4-10(8-12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACVYGPEKAYHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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